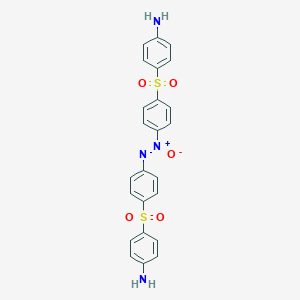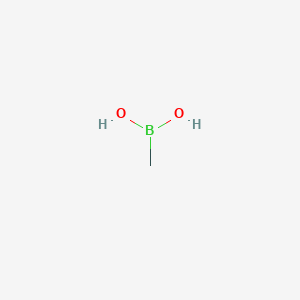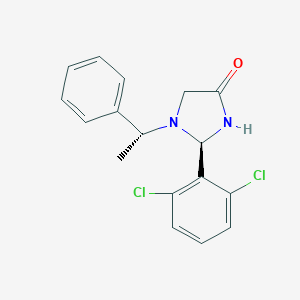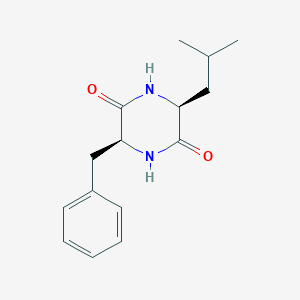
CYCLO(-LEU-PHE)
描述
Cyclo(L-leucyl-L-phenylalanyl) is a member of the class of 2,5-diketopiperazines, specifically a piperazine-2,5-dione in which one hydrogen at position 3 and one hydrogen at position 6 are replaced by benzyl and isobutyl groups, respectively . This compound is known for its unique cyclic structure and is often studied for its various biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Cyclo(L-leucyl-L-phenylalanyl) can be synthesized using cyclodipeptide synthases, which form cyclodipeptides from two aminoacyl transfer RNAs. The process begins with the transfer of the aminoacyl moiety of the first aminoacyl tRNA onto a conserved serine, yielding an aminoacyl enzyme. This intermediate then reacts with the aminoacyl moiety of the second aminoacyl tRNA, forming a dipeptidyl enzyme .
Industrial Production Methods: The industrial production of Cyclo(L-leucyl-L-phenylalanyl) typically involves the use of recombinant DNA technology to express cyclodipeptide synthases in microorganisms such as Escherichia coli. The enzyme catalyzes the formation of the cyclic dipeptide, which can then be purified using standard biochemical techniques .
化学反应分析
Types of Reactions: Cyclo(L-leucyl-L-phenylalanyl) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of functional groups such as the benzyl and isobutyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of Cyclo(L-leucyl-L-phenylalanyl) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions typically occur under mild conditions, often in aqueous or organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound.
科学研究应用
Cyclo(L-leucyl-L-phenylalanyl) has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the properties of cyclic dipeptides. In biology, it is investigated for its potential antimicrobial and antifungal activities . In medicine, it is explored for its potential therapeutic effects, including its ability to inhibit the proliferation of certain pathogens . In industry, it is used in the development of new materials and as a building block for more complex molecules.
作用机制
The mechanism of action of Cyclo(L-leucyl-L-phenylalanyl) involves its interaction with specific molecular targets. The compound exerts its effects through a ping-pong mechanism, where the aminoacyl moiety of the first aminoacyl tRNA is transferred onto a conserved serine, forming an aminoacyl enzyme. This intermediate then reacts with the aminoacyl moiety of the second aminoacyl tRNA, forming a dipeptidyl enzyme . This mechanism is crucial for its biological activities, including its antimicrobial and antifungal effects .
相似化合物的比较
Cyclo(L-leucyl-L-phenylalanyl) is unique among cyclic dipeptides due to its specific substitution pattern. Similar compounds include cyclo(L-phenylalanyl-L-phenylalanyl), cyclo(L-methionyl-L-phenylalanyl), and cyclo(L-phenylalanyl-L-tyrosyl) . These compounds share the cyclic dipeptide structure but differ in the specific amino acids involved, leading to variations in their chemical and biological properties.
属性
IUPAC Name |
(3S,6S)-3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDMOMIYLJMOQJ-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993602 | |
| Record name | 3-Benzyl-6-(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7280-77-5 | |
| Record name | Cyclo(L-Phe-L-Leu) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7280-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(leucyl-phenylalanyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzyl-6-(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)
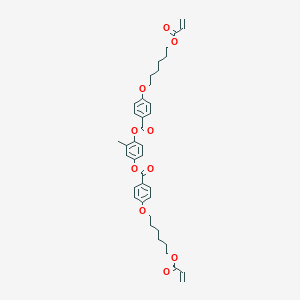
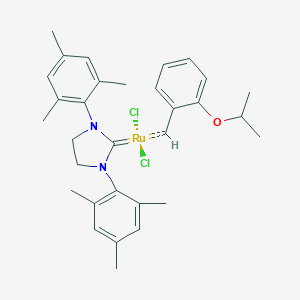
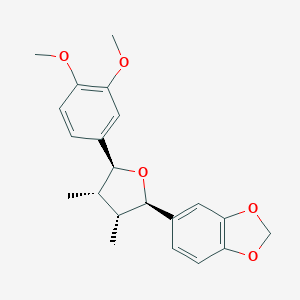
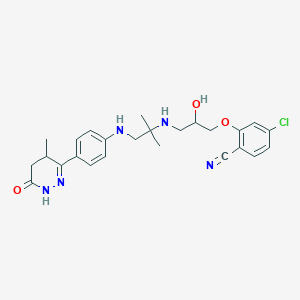
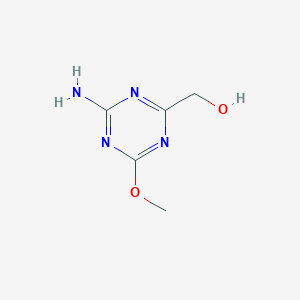
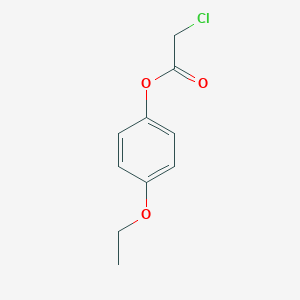
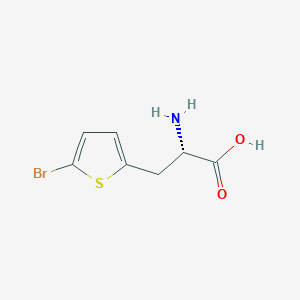
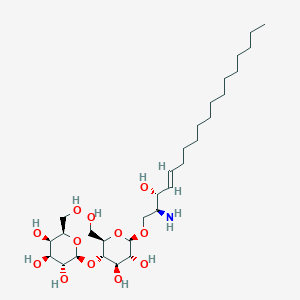
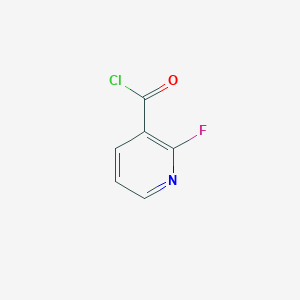
![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
